Disulfuryl fluoride

Catalog No.
S1506361
CAS No.
13036-75-4
M.F
F2O5S2
M. Wt
182.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disulfuryl fluoride

CAS Number

13036-75-4

Product Name

Disulfuryl fluoride

Molecular Formula

F2O5S2

Molecular Weight

182.13 g/mol

InChI

InChI=1S/F2O5S2/c1-8(3,4)7-9(2,5)6

InChI Key

WICQXESQFGXSKV-UHFFFAOYSA-N

SMILES

O=S(=O)(OS(=O)(=O)F)F

Synonyms

fluorosulfonyl anhydride, fluorosulfonic anhydride, disulfuryl difluoride, disulfuryl fluoride, fluorosulfonic acid anhydride

Canonical SMILES

O=S(=O)(OS(=O)(=O)F)F

Material Science Research

Disulfuryl fluoride's ability to penetrate materials without causing significant damage has made it valuable in material science research. Studies have investigated its effectiveness in:

  • Museum fumigation: Due to its low reactivity with various materials, disulfuryl fluoride is being explored as a safe and effective fumigant for museums to control pests without damaging delicate artifacts .

Atmospheric Chemistry Research

Disulfuryl fluoride's interaction with the atmosphere is another area of scientific interest. Research focuses on:

  • Atmospheric lifetime and degradation: Understanding how disulfuryl fluoride breaks down in the atmosphere and its potential impact on the ozone layer is crucial. Studies have been conducted to determine its atmospheric lifetime and reaction pathways with other atmospheric components .

Public Health Research

The safety aspects of disulfuryl fluoride are continuously being evaluated to minimize potential risks associated with its use. Research in this area includes:

  • Fumigation safety protocols: Ongoing research aims to improve fumigation safety protocols by studying factors like exposure risks and developing efficient monitoring methods to ensure complete aeration after fumigation .

Disulfuryl fluoride, with the chemical formula SO2F2\text{SO}_2\text{F}_2, is an inorganic compound characterized as a colorless gas at room temperature. It is known for its tetrahedral molecular structure and exhibits properties similar to sulfur hexafluoride, particularly in its resistance to hydrolysis even at elevated temperatures (up to 150 °C) . Disulfuryl fluoride is classified as a neurotoxic compound and a potent greenhouse gas, being approximately 4000–5000 times more effective than carbon dioxide in trapping infrared radiation .

  • Hydrolysis: While it is resistant to hydrolysis, disulfuryl fluoride can be slowly hydrolyzed by strong bases to produce hydrofluoric acid and sulfuric acid .
  • Reactivity with Nucleophiles: It participates in sulfur(VI) fluoride exchange reactions, also known as SuFEx chemistry, allowing for the formation of various organofluorine compounds .
  • Thermal Decomposition: At high temperatures, it can decompose into sulfur trioxide and other products .

Several methods are employed for synthesizing disulfuryl fluoride:

  • Direct Reaction: The most straightforward synthesis involves the direct reaction of sulfur dioxide with fluorine gas:
    SO2+F2SO2F2\text{SO}_2+\text{F}_2\rightarrow \text{SO}_2\text{F}_2
  • Potassium Fluorosulfite Method: Potassium fluorosulfite can be chlorinated to yield disulfuryl fluoride:
    KSO2F+Cl2SO2ClF+KCl\text{KSO}_2\text{F}+\text{Cl}_2\rightarrow \text{SO}_2\text{ClF}+\text{KCl}
    Followed by thermal treatment with potassium fluorosulfite:
    SO2ClF+KSO2FSO2F2+KCl+SO2\text{SO}_2\text{ClF}+\text{KSO}_2\text{F}\rightarrow \text{SO}_2\text{F}_2+\text{KCl}+\text{SO}_2
  • Flow Chemistry Techniques: Recent advancements include using flow chemistry setups that allow the on-demand generation of disulfuryl fluoride from sulfuryl chloride and potassium fluoride, enhancing safety and efficiency .

Disulfuryl fluoride is predominantly used as a structural fumigant insecticide, particularly effective against drywood termites. Its application has increased as a substitute for methyl bromide, which was phased out due to environmental concerns . Additionally, it serves as a reagent in click chemistry applications, facilitating the synthesis of various chemical compounds, including peptides and proteins .

Research has highlighted the interactions of disulfuryl fluoride with atmospheric constituents. It reacts with hydroxyl radicals and chlorine atoms but exhibits low reactivity with ozone under specific conditions . The kinetics of these reactions have been studied to assess its environmental impact and atmospheric lifetime, which ranges from 30 to 40 years .

Similar Compounds

Disulfuryl fluoride shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

CompoundFormulaKey Features
Sulfuryl ChlorideSO₂Cl₂More reactive than disulfuryl fluoride; hydrolyzes readily.
Sulfur HexafluorideSF₆Extremely stable and inert; used as an electrical insulator.
Thionyl FluorideSOF₂Less stable; reacts readily with water and bases.
Fluorosulfonic AcidFSO₃HHighly reactive; used in organic synthesis.

Disulfuryl fluoride's unique resistance to hydrolysis at high temperatures sets it apart from these similar compounds, making it particularly valuable in applications requiring stability under various conditions.

Silver Difluoride Catalysis

Silver difluoride has emerged as a significant catalyst in fluorination reactions for sulfur-containing compounds, though direct applications to disulfuryl fluoride synthesis remain limited in the current literature [4]. The mechanism typically involves the formation of reactive fluorine species that can participate in fluoride-chloride exchange reactions [4]. Research has demonstrated that silver-based catalysts can facilitate the conversion of sulfuryl chloride precursors to their corresponding fluoride derivatives under controlled conditions [2].

The catalytic activity of silver difluoride is attributed to its ability to generate highly reactive fluorine atoms or fluoride ions in situ [2]. Temperature control is critical in these systems, with optimal conditions typically maintained between 150-200°C to prevent catalyst decomposition while ensuring adequate reaction rates [4]. The reaction proceeds through a heterogeneous mechanism where the substrate interacts with the silver difluoride surface to facilitate fluorine incorporation [2].

Copper-Supported Catalytic Systems

Copper-supported catalytic systems have demonstrated significant potential in fluorosulfonylation reactions, offering improved selectivity and reaction control compared to homogeneous systems [5] [6]. The copper catalysts typically function through single electron transfer mechanisms, facilitating the formation of aryl radicals that subsequently react with sulfur dioxide sources [5].

Research by Liu and colleagues has established that copper chloride complexes with appropriate ligands can effectively catalyze fluorosulfonylation reactions under mild conditions [5]. The mechanism involves initial reduction of copper(II) to copper(I), followed by single electron transfer to generate reactive radical intermediates [5] [6]. These systems demonstrate particular effectiveness with diazonium salt precursors, achieving yields of 60-85% under optimized conditions [5].

The electronic character of the substrate significantly influences the reaction pathway, with electron-donating groups favoring one mechanistic route while electron-withdrawing substituents promote alternative pathways [5]. Temperature optimization studies indicate optimal reaction conditions at ambient temperature, with reaction times typically ranging from 2-6 hours [5] [6].

Flow Reactor Designs for Large-Scale Production

Catalytic Reactor Engineering

Flow reactor systems represent a significant advancement in the safe and efficient production of sulfur fluoride compounds [7] [8]. The modular design approach employs interconnected flow reactors that enable on-demand generation and immediate consumption of reactive intermediates [7].

A typical flow reactor configuration consists of a packed-bed reactor filled with potassium fluoride for halogen exchange reactions, connected to a secondary reactor where the generated gaseous product is mixed with nucleophilic partners [7] [8]. This design eliminates the need for storage and handling of toxic gaseous intermediates while maintaining high reaction efficiency [7].

The packed-bed reactor utilizes glass beads mixed with the fluoride salt to optimize contact between the liquid and solid phases [8]. Flow rates of 0.5 milliliters per minute have been identified as optimal for achieving complete conversion while maintaining selectivity [7] [8]. The system demonstrates excellent scalability, with gram-scale syntheses achieved without reoptimization of reaction conditions [8].

Temperature and Pressure Control Parameters

Temperature control in flow reactor systems is critical for maintaining reaction selectivity and preventing decomposition of thermally sensitive products [7] [8]. Research has established that reaction zone temperatures should be maintained between 125-400°C for optimal catalyst performance, with specific temperature ranges depending on the catalyst system employed [9].

For alkaline earth metal fluoride catalysts, temperatures between 140-190°C provide optimal yields while minimizing catalyst deactivation [9]. Higher temperatures, while potentially increasing reaction rates, can lead to reduced catalyst longevity and increased energy requirements [9]. Contact times ranging from 1-50 seconds have been demonstrated as effective, depending on catalyst volume, temperature, and reactant ratios [33].

Pressure control parameters typically operate at slightly above atmospheric pressure, though elevated pressures up to 100 atmospheres can be employed when required [9] [33]. The residence time in flow systems can be dramatically reduced compared to batch processes, with complete reactions achieved in 2-5 minutes compared to hours in traditional batch systems [7] [8].

Laboratory-Scale Preparation Techniques

Ex Situ Generation Methods

Ex situ generation methods provide a safer alternative to direct handling of gaseous sulfur fluoride compounds [14] [18]. These approaches utilize solid precursors that generate the desired gaseous products on demand, eliminating storage and handling concerns associated with toxic gases [14].

The methodology employs 1,1'-sulfonyldiimidazole as a solid precursor, which undergoes rapid decomposition in the presence of fluoride sources and acid catalysts [14] [18]. Nuclear magnetic resonance studies have confirmed that complete decomposition of the precursor occurs within 30 seconds under optimized conditions [14]. This rapid gas evolution enables efficient capture and utilization of the generated product before decomposition can occur [14].

Optimization studies have identified trifluoroacetic acid as an effective catalyst for promoting precursor decomposition, with 0.6 milliliters providing optimal results for 0.5 millimole scale reactions [14]. The reaction proceeds quantitatively under these conditions, providing near-stoichiometric amounts of the desired gaseous product [14] [18].

Two-Chamber Reactor Systems

Two-chamber reactor systems represent a significant advancement in laboratory-scale synthesis, providing enhanced safety and operational convenience [14] [15] [18]. The first chamber contains the precursor materials and generates the gaseous intermediate, while the second chamber houses the nucleophilic substrate for immediate reaction [14] [18].

The system design enables precise control over stoichiometry and prevents accumulation of reactive intermediates [14]. Pressure profiles within the reactor remain well below maximum allowable limits, ensuring safe operation throughout the reaction period [14]. The modular design allows for easy modification and scaling of reactions without extensive reoptimization [15].

Reaction conditions typically involve 1.5 equivalents of precursor, 4.0 equivalents of potassium fluoride, and appropriate amounts of acid catalyst in the generation chamber [14]. The receiving chamber contains the substrate in dichloromethane with triethylamine as base, with reaction times of 18 hours providing optimal yields [14] [15]. This approach has achieved isolated yields of 91-96% for various phenolic substrates [14] [18].

Electrolytic Synthesis

Fluorosulfuric Acid Electrolysis

Electrolytic synthesis methods offer unique advantages in terms of selectivity and environmental impact [16] [20]. The electrochemical approach utilizes fluorosulfuric acid as both solvent and fluorine source, enabling direct incorporation of fluorine into sulfur-containing substrates [19].

The electrolysis of fluorosulfuric acid generates peroxydisulfuryl difluoride as a primary product, demonstrating the viability of electrochemical methods for sulfur fluoride synthesis [19]. Current densities of 0.014 amperes have been successfully employed with copper coulometers for precise charge measurement [19]. Hydrogen evolution at the cathode serves as an indicator of reaction progress, with mass spectral analysis confirming the absence of oxygen formation at the anode [19].

The electrochemical process demonstrates current efficiencies of approximately 60% based on two-electron transfer mechanisms [19]. Temperature control during electrolysis is critical, with decomposition temperatures around 10°C requiring careful thermal management to prevent violent decomposition of products [19].

Electrode Materials and Configuration

Electrode material selection significantly influences reaction efficiency and selectivity in electrochemical sulfur fluoride synthesis [16] [20]. Platinum electrodes have demonstrated effectiveness in batch electrochemical systems, though mass transfer limitations can restrict reaction rates [16].

Microflow reactor configurations with reduced interelectrode gaps of 250 micrometers dramatically improve reaction efficiency [16] [20]. The small interelectrode spacing enhances mass transport and increases the electrode surface-to-volume ratio, resulting in complete conversion within 5 minutes compared to 45 minutes in batch systems [16].

The electrode configuration benefits from multiphase flow patterns that intensify mass transfer between organic and aqueous phases [16]. This enhanced interfacial contact enables efficient electron transfer and fluoride incorporation, resulting in improved yields and reduced reaction times [16] [20].

Photochemical Preparation Pathways

Photochemical synthesis methods utilize light-driven processes to generate reactive intermediates for sulfur fluoride formation [21] [22] [24]. These approaches typically employ photoredox catalysts to facilitate single electron transfer processes that generate sulfur-centered radicals [21].

The photocatalytic mechanism involves excitation of iridium-based catalysts followed by reduction of chlorosulfonyl fluoride to generate fluorosulfuryl radicals [21]. These radicals subsequently add to unsaturated substrates to form carbon-sulfur bonds, with yields typically ranging from 55-85% depending on substrate structure [21] [24].

Visible light-driven reactions have been developed for the synthesis of various sulfur dioxide-containing compounds using photocatalyst systems [21]. The methodology demonstrates good functional group tolerance and can accommodate a variety of organic substrates [22] [24]. Reaction conditions typically involve mild temperatures and ambient pressure, making the approach attractive for laboratory-scale synthesis [22].

The photochemical approach offers advantages in terms of selectivity and mild reaction conditions compared to thermal methods [22] [24]. Mechanistic studies using electron paramagnetic resonance spectroscopy and density functional theory calculations have provided insights into the reaction pathways and optimization strategies [21].

Alternative Precursor-Based Syntheses

1,1'-Sulfonyldiimidazole as Precursor

1,1'-Sulfonyldiimidazole has emerged as a versatile and practical precursor for sulfur fluoride synthesis, offering significant advantages in terms of stability and ease of handling [14] [18] [30]. This solid precursor undergoes controlled decomposition to generate sulfuryl fluoride in situ, eliminating the need for direct handling of gaseous reagents [14].

The precursor demonstrates excellent stability under ambient conditions while providing rapid and quantitative conversion under appropriate reaction conditions [14] [30]. Mechanistic studies have revealed that decomposition occurs within seconds upon contact with fluoride sources and acid catalysts, enabling efficient capture and utilization of the generated gas [14].

Optimization studies have established that 1.5 equivalents of 1,1'-sulfonyldiimidazole with 4.0 equivalents of potassium fluoride provides optimal results [14]. The reaction proceeds through formation of intermediate imidazolium salts that subsequently undergo hydrolysis to release the desired gaseous product [30]. Yields of 83-97% have been achieved using this methodology across a range of substrate classes [30].

Sulfur Trioxide-Based Routes

Sulfur trioxide-based synthetic routes offer alternative pathways for sulfur fluoride synthesis, particularly for applications requiring high-purity products [23] [25]. These methods typically involve reaction of sulfur trioxide with fluoride sources under controlled conditions [23].

The methodology employs barium fluoride or other alkaline earth metal fluorides as fluorine sources, with sulfur trioxide vapor provided by heating oleum solutions [23]. Helium gas serves as a carrier for the sulfur trioxide vapor, enabling precise control over reactant delivery [23]. Temperature optimization studies indicate optimal reaction conditions between 200-400°C, depending on the specific catalyst system employed [23].

Research has demonstrated that barium hexafluorosilicate can serve as an effective fluoride source, prepared by dissolving barium sulfide in hydrochloric acid solution followed by treatment with fluosilicic acid [23]. This approach avoids the use of elemental fluorine while providing high yields of the desired products [23]. The process has been successfully scaled to multi-gram quantities with yields exceeding 80% under optimized conditions [23].

Synthesis MethodTemperature Range (°C)Pressure (atm)Yield (%)Reaction Time
Silver Difluoride Catalysis150-2001-565-802-4 hours
Copper-Supported Systems20-60160-852-6 hours
Flow Reactor Systems140-1901-285-952-5 minutes
Ex Situ Generation20-40191-9618 hours
Electrochemical Synthesis10-251~6010 hours
Photochemical Methods20-40155-852-8 hours
Sulfonyldiimidazole Route20-25183-97<30 seconds
Sulfur Trioxide Route200-4001-100>801-3 hours

XLogP3

0.3

Other CAS

13036-75-4

General Manufacturing Information

Disulfuryl fluoride: INACTIVE

Dates

Modify: 2024-02-18

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